N,N'-(Propane-1,3-diyl)didocosanamide
Description
Properties
CAS No. |
116489-89-5 |
|---|---|
Molecular Formula |
C47H94N2O2 |
Molecular Weight |
719.3 g/mol |
IUPAC Name |
N-[3-(docosanoylamino)propyl]docosanamide |
InChI |
InChI=1S/C47H94N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-46(50)48-44-41-45-49-47(51)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3,(H,48,50)(H,49,51) |
InChI Key |
VEWLCBPNOJYPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Approaches
Direct Amidation of 1,3-Diaminopropane
The most straightforward approach to synthesizing N,N'-(Propane-1,3-diyl)didocosanamide involves the direct reaction between 1,3-diaminopropane and docosanoyl chloride or docosanoic acid under appropriate conditions. This method follows similar principles to those used in the synthesis of related diamides such as N,N'-(propane-1,3-diyl)dibenzothioamide, as reported in the literature.
Reaction with Docosanoyl Chloride
The reaction between 1,3-diaminopropane and docosanoyl chloride can be conducted according to the following protocol:
- Docosanoyl chloride (2.2 equivalents) is added dropwise to an aqueous solution of 1,3-diaminopropane (1 equivalent) and sodium hydroxide, stirred by a mechanical stirrer in a three-necked flask equipped with a dropping funnel and a calcium-chloride drying tube.
- The mixture is maintained at 10°C during the addition, then stirred for approximately 1 hour at this temperature.
- The mixture is diluted with water and stirred at room temperature overnight to yield white precipitate.
- The precipitate is collected by suction filtration, washed with water, and dried.
- The crude product is recrystallized from a suitable solvent mixture, typically ethanol and toluene (1:1 by volume), and dried at 40°C under reduced pressure.
This method typically yields the diamide product in moderate to good yields (25-35%), with the exact yield dependent on reaction conditions and purification efficiency.
Reaction with Docosanoic Acid Using Coupling Agents
An alternative approach involves direct coupling between 1,3-diaminopropane and docosanoic acid using peptide coupling reagents:
Table 1: Comparison of Coupling Reagents for Direct Amidation
| Coupling Reagent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 25 | 24 | 65-70 |
| EDC/DMAP | DCM/DMF | 25 | 24 | 60-65 |
| HATU/DIPEA | DMF | 25 | 18 | 75-80 |
| PyBOP/NMM | DCM/DMF | 25 | 24 | 70-75 |
Note: Values are theoretical based on related diamide synthesis conditions
Two-Step Synthesis via N-Acylation of 1,3-Diaminopropane
Drawing inspiration from the synthesis of N,N'-(propane-1,3-diyl)dibenzothioamide, a two-step approach can be applied:
- First, this compound is prepared through the reaction of docosanoyl chloride with 1,3-diaminopropane under basic conditions.
- The diamide is purified through recrystallization from appropriate solvents.
The experimental procedure follows a modified version of the one described for N,N'-(propane-1,3-diyl)dibenzothioamide:
- Docosanoyl chloride (21 ml, equivalent to 2-2.5 molar ratio) is added dropwise to an aqueous solution of 1,3-diaminopropane and sodium hydroxide.
- The mixture is stirred at 10°C for 1 hour.
- After dilution with water, the mixture is stirred at room temperature overnight.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- The crude product is recrystallized from a suitable solvent system.
Indirect Synthetic Routes
Synthesis via Diisocyanate Intermediates
An alternative approach to this compound involves the reaction of docosanoic acid with 1,3-diisocyanatopropane:
- 1,3-Diaminopropane is converted to 1,3-diisocyanatopropane using phosgene or a safer alternative such as triphosgene or carbonyldiimidazole.
- The diisocyanate intermediate reacts with docosanoic acid to form the diamide product.
This method may offer advantages in terms of regioselectivity but involves handling hazardous reagents such as phosgene derivatives.
Synthesis from Docosanoic Anhydride
This compound can also be prepared by reacting 1,3-diaminopropane with docosanoic anhydride. This method is analogous to the synthesis of related diamides described in the literature:
- Docosanoic anhydride (2.2 equivalents) is dissolved in an appropriate solvent such as anhydrous methylene chloride.
- The solution is added slowly to a solution of 1,3-diaminopropane (1 equivalent) in the same solvent, maintained at low temperature (0-5°C).
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- After completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
- The crude product is purified by recrystallization or column chromatography.
Optimization of Synthetic Conditions
Solvent Effects
The choice of solvent can significantly impact the yield and purity of this compound. Table 2 presents theoretical data on solvent effects based on similar diamide syntheses.
Table 2: Solvent Effects on Direct Amidation Reaction
| Solvent | Dielectric Constant | Temperature (°C) | Time (h) | Theoretical Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 8.93 | 25-40 | 24 | 65-70 |
| Chloroform | 4.81 | 60 | 12 | 60-65 |
| Tetrahydrofuran | 7.58 | 66 | 8 | 70-75 |
| Toluene | 2.38 | 110 | 6 | 75-80 |
| Dimethylformamide | 36.7 | 80 | 8 | 80-85 |
Temperature and Reaction Time Optimization
Based on the preparation methods for similar compounds, such as N,N'-(propane-1,3-diyl)dibenzothioamide, the optimization of temperature and reaction time can significantly improve yield and product purity:
- For reactions involving acid chlorides, maintaining low initial temperatures (0-10°C) during addition is crucial to control exothermicity and minimize side reactions.
- Gradual warming to room temperature typically allows for complete reaction while minimizing decomposition.
- Extended reaction times (8-24 hours) at moderate temperatures generally provide optimal conversion.
Catalyst Selection
Various catalysts can improve the efficiency of amide formation reactions. For the synthesis of this compound, several catalytic systems can be considered:
Table 3: Catalyst Effects on Amide Formation
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Expected Yield Improvement (%) |
|---|---|---|---|---|
| DMAP | 5-10 | DCM | 25 | 10-15 |
| Imidazole | 10 | THF | 25-50 | 5-10 |
| Ti(OiPr)₄ | 5 | Toluene | 80-110 | 15-20 |
| ZrCl₄ | 2 | DCM | 25 | 10-15 |
Purification and Characterization
Purification Techniques
Effective purification of this compound is essential to obtain the compound in high purity:
Recrystallization : The crude product can be recrystallized from mixtures of ethanol and toluene (1:1 by volume), similar to the purification of N,N'-(propane-1,3-diyl)dibenzothioamide. Alternative solvent systems include ethyl acetate/diethyl ether and chloroform/methanol mixtures.
Column Chromatography : Purification can be achieved using silica gel column chromatography with chloroform as the eluent, gradually increasing polarity with methanol.
Precipitation : The crude product can be precipitated from solution by adding a non-polar solvent to a concentrated solution of the product in a polar solvent.
Characterization Methods
Characterization of this compound can be achieved through various analytical techniques:
¹H NMR Spectroscopy : Expected key signals include:
- Triplet at δ 0.88-0.90 ppm (terminal methyl groups of docosanoyl chains)
- Multiple signals at δ 1.20-1.35 ppm (methylene protons of docosanoyl chains)
- Triplet at δ 2.15-2.20 ppm (α-methylene protons adjacent to carbonyl)
- Multiplet at δ 1.75-1.85 ppm (central methylene of propane-1,3-diyl)
- Quartet at δ 3.20-3.30 ppm (methylene protons adjacent to nitrogen)
- Broad signal at δ 6.0-6.5 ppm (amide NH protons)
¹³C NMR Spectroscopy : Expected key signals:
- δ 14.1 ppm (terminal methyl groups)
- δ 22.7-32.0 ppm (methylene carbons of aliphatic chains)
- δ 36.8-37.0 ppm (α-carbons to carbonyl)
- δ 29.5-30.0 ppm (central carbon of propane-1,3-diyl)
- δ 36.5-37.5 ppm (methylene carbons adjacent to nitrogen)
- δ 173.0-173.5 ppm (carbonyl carbons)
Infrared Spectroscopy : Expected characteristic bands:
- 3300-3270 cm⁻¹ (N-H stretching)
- 2920-2850 cm⁻¹ (C-H stretching)
- 1630-1640 cm⁻¹ (C=O stretching)
- 1540-1550 cm⁻¹ (N-H bending)
- 1470-1430 cm⁻¹ (C-H bending)
Mass Spectrometry : The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound (approximately 732 g/mol), with characteristic fragmentation patterns.
Proposed Mechanism of Formation
The formation of this compound proceeds via nucleophilic acyl substitution, similar to the mechanism observed in the synthesis of related diamides:
- The nucleophilic nitrogen atom of 1,3-diaminopropane attacks the carbonyl carbon of docosanoyl chloride or activated docosanoic acid.
- This forms a tetrahedral intermediate which subsequently collapses with the elimination of HCl (when using acid chloride) or the coupling agent's leaving group.
- The process repeats at the second amino group, leading to the diamide product.
The base present in the reaction (typically sodium hydroxide) serves to neutralize the HCl generated and to prevent protonation of the amine nucleophiles.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Propane-1,3-diyl)didocosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines, altering the compound’s properties.
Substitution: The amide groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N,N’-(Propane-1,3-diyl)didocosanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism by which N,N’-(Propane-1,3-diyl)didocosanamide exerts its effects involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares N,N'-(Propane-1,3-diyl)didocosanamide with key structural analogues:
Key Observations:
Substituent Impact :
- Docosanamide : The C₂₂ alkyl chains impart extreme hydrophobicity, limiting solubility in polar solvents but enhancing compatibility with lipid-rich systems.
- Bromoacetamide : Reactive halogen groups enable covalent crosslinking of cysteine residues in proteins, a feature absent in the docosanamide derivative .
Thermal Stability : Long alkyl chains (e.g., docosanamide, stearamide) enhance thermal resistance, making such compounds suitable for high-temperature industrial processes.
Functional Comparisons
(a) Crosslinking Efficiency
- N,N'-(Propane-1,3-diyl)bis(2-bromoacetamide) : Widely used in biochemical studies for irreversible protein crosslinking due to its electrophilic bromine atoms. Demonstrated efficacy in stabilizing C3d dimers for immune response studies .
- This compound : Likely acts as a physical crosslinker via hydrophobic interactions rather than covalent bonding. May aggregate lipid membranes or polymer matrices but lacks reactive sites for strong chemical bonds.
(b) Surfactant Behavior
- N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1): A diamine with short methyl groups, fully water-soluble, and used as a corrosion inhibitor. Contrasts sharply with the water-insoluble, surfactant-like didocosanamide derivative .
- EBS (Ethylene bis-stearamide) : A commercial lubricant and flow modifier in plastics, leveraging its dual stearamide groups for interfacial activity. Didocosanamide may exhibit similar behavior but with higher viscosity due to longer chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
